N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-nitrobenzamide
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Overview
Description
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE is a complex organic compound that features a pyrimidine ring substituted with a morpholine group, a nitrobenzamide moiety, and a phenylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine with appropriate reagents under controlled conditions.
Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-nitrobenzoyl chloride to form the desired amide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity crystals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions yield various halogenated derivatives.
Hydrolysis: Hydrolysis results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-AMINE: Shares the pyrimidine and morpholine moieties but lacks the nitrobenzamide group.
MOMELTINIB: Another pyrimidine derivative with similar structural features but different biological activity.
Uniqueness
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H22N6O4 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H22N6O4/c1-15-23-20(14-21(24-15)27-10-12-32-13-11-27)25-17-4-6-18(7-5-17)26-22(29)16-2-8-19(9-3-16)28(30)31/h2-9,14H,10-13H2,1H3,(H,26,29)(H,23,24,25) |
InChI Key |
QEMINAQGCCCQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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